![molecular formula C21H32NNaO6S B574973 sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate CAS No. 168151-92-6](/img/structure/B574973.png)
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate is a chemical compound with the molecular formula C22H33NO6SNa. It is known for its unique structure, which includes a sulfophenyl group and a nonylaminohexanoate moiety. This compound is used in various industrial and scientific applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate typically involves a multi-step processThe reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems and real-time monitoring ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced sulfur compounds. Substitution reactions can result in a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a marker in molecular biology experiments.
Mécanisme D'action
The mechanism of action of sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfophenyl group can interact with various enzymes and proteins, modulating their activity. The nonylaminohexanoate moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium 4-sulfophenyl-6-((1-oxooctyl)amino)hexanoate
Uniqueness
sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced solubility, stability, and versatility in various applications .
Propriétés
Numéro CAS |
168151-92-6 |
|---|---|
Formule moléculaire |
C21H32NNaO6S |
Poids moléculaire |
449.538 |
Nom IUPAC |
sodium;6-(nonanoylamino)-2-(4-sulfophenyl)hexanoate |
InChI |
InChI=1S/C21H33NO6S.Na/c1-2-3-4-5-6-7-11-20(23)22-16-9-8-10-19(21(24)25)17-12-14-18(15-13-17)29(26,27)28;/h12-15,19H,2-11,16H2,1H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
Clé InChI |
SYQJVYDPXFWCTR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)NCCCCC(C1=CC=C(C=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Synonymes |
sodium 4-sulfophenyl-6-((1-oxononyl)amino)hexanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B574890.png)
![4-Oxa-2,6a-diazacyclobut[cd]indene(9CI)](/img/new.no-structure.jpg)
![2-[(2R,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B574895.png)
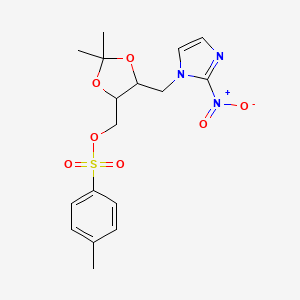
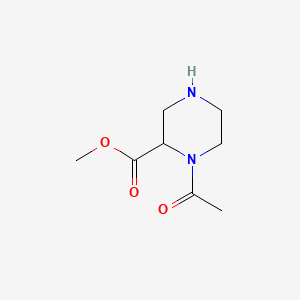
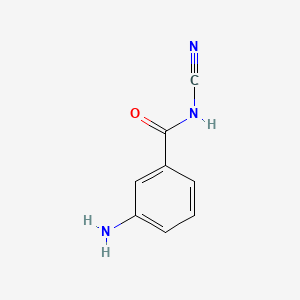
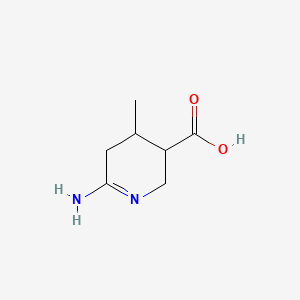
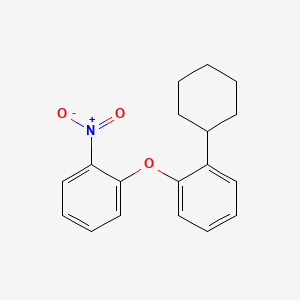
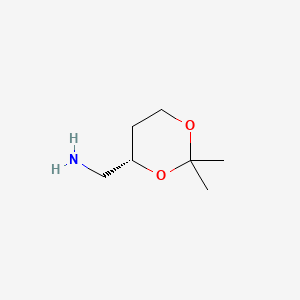
![10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid](/img/structure/B574912.png)
